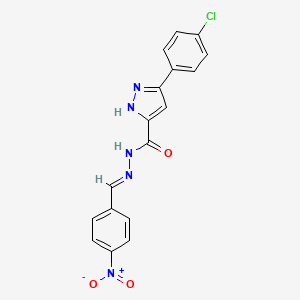

![molecular formula C17H20N2O3S B2532418 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 560097-10-1](/img/structure/B2532418.png)

2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

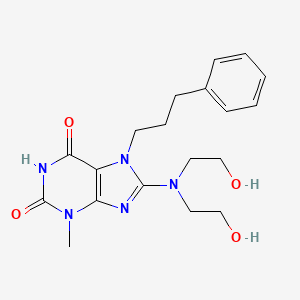

This compound is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives. These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Molecular Structure Analysis

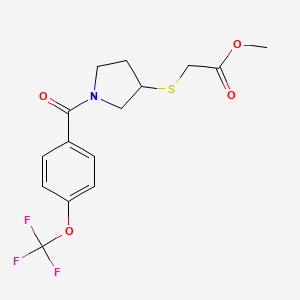

The molecular structure of this compound is characterized by a benzothiophene ring attached to a cyano group and a carbamoyl group. The carbamoyl group is further attached to a cyclohexane ring, which is substituted with a carboxylic acid group . The average molecular weight is 300.351 and the monoisotopic mass is 300.073261943 .Aplicaciones Científicas De Investigación

Organic Synthesis and Photocyclization

In the realm of organic synthesis, photocyclization techniques involving benzothiophene derivatives demonstrate significant potential. For instance, Tominaga et al. (1996) utilized photocyclization of substituted benzothiophene carboxylic acids, leading to compounds with potential applications in complex organic synthesis and material science (Tominaga, Castle, & Castle, 1996).

Antimicrobial Applications

Bogdanov et al. (2007) explored the synthesis and antimicrobial activity of spiro compounds derived from cyclohexanone, indicating the potential of cyclohexane derivatives in developing new antibacterial agents (Bogdanov, Palamareva, Gocheva, & Dimitrova, 2007).

Polymer Science and Materials Chemistry

Trollsås et al. (2000) investigated the design, synthesis, and ring-opening polymerization of functional cyclic esters, highlighting the versatility of cyclohexanone derivatives in creating polymers with potential applications in biodegradable materials and medical devices (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds using thiophene-2-carboxamide, as demonstrated by Ahmed (2007), opens pathways for creating new antibiotic and antibacterial drugs, showcasing the chemical versatility and potential therapeutic applications of benzothiophene derivatives (Ahmed, 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes such as the recbcd and addab families of enzymes , and JNK2 and JNK3 kinases . These enzymes play crucial roles in various cellular processes, including DNA repair and cellular signaling.

Mode of Action

It’s suggested that the compound forms an h-bond acceptor interaction with the hinge region of the atp-binding site of its target . This interaction could potentially inhibit the activity of the target enzyme, leading to changes in the cellular processes that the enzyme is involved in.

Propiedades

IUPAC Name |

2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c18-9-13-10-5-3-4-8-14(10)23-16(13)19-15(20)11-6-1-2-7-12(11)17(21)22/h11-12H,1-8H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGOKRMCEPRFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[[2-(4-Fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2532335.png)

![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)

![(3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/no-structure.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide](/img/structure/B2532356.png)

![1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532358.png)